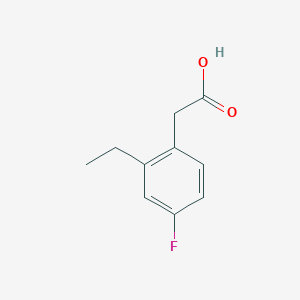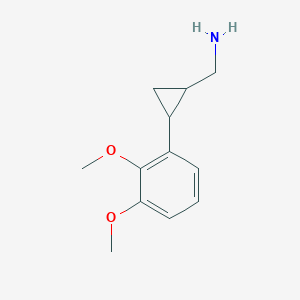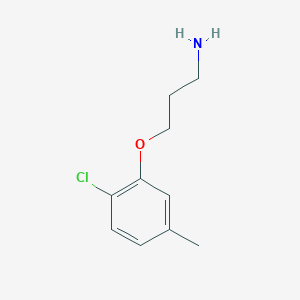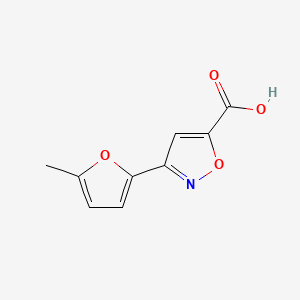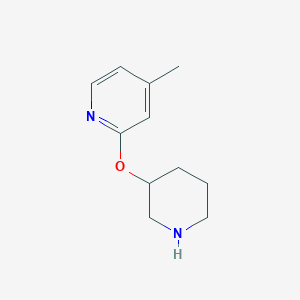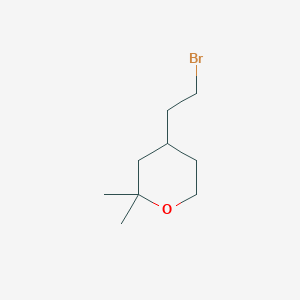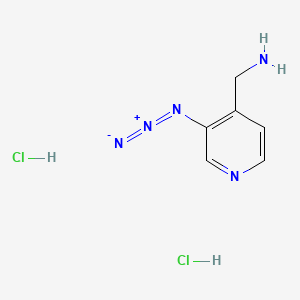
1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone. Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, optimizing reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
Piperidine-4-carboxylic acid: Used in various synthetic applications.
Uniqueness
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide stands out due to its unique combination of cyclopropyl and prop-2-enoyl groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C18H27N3O3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-cyclopropyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27N3O3/c1-2-16(22)20-9-7-14(8-10-20)18(24)21-11-5-13(6-12-21)17(23)19-15-3-4-15/h2,13-15H,1,3-12H2,(H,19,23) |
InChI-Schlüssel |
CUFZWLWDTZMLCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
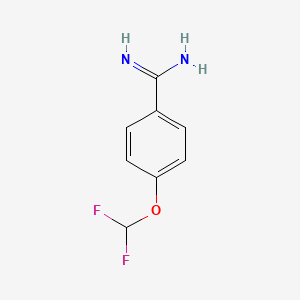
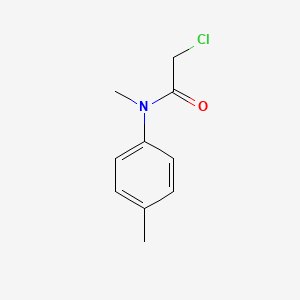
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
